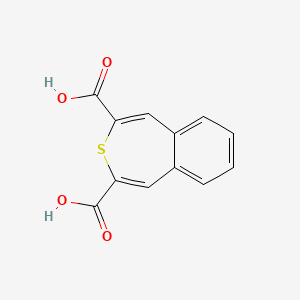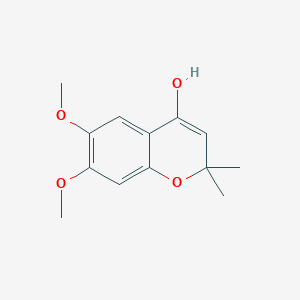
3-Ethyl-7,8,8,9,9,10,10,11,11,12,12,13,13,13-tetradecafluorotridec-6-EN-6-YL phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-7,8,8,9,9,10,10,11,11,12,12,13,13,13-tetradecafluorotridec-6-EN-6-YL phosphate is a fluorinated organic compound with a phosphate group. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a phosphate ester. Fluorinated compounds are known for their stability and resistance to degradation, making them valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7,8,8,9,9,10,10,11,11,12,12,13,13,13-tetradecafluorotridec-6-EN-6-YL phosphate typically involves the following steps:
Phosphorylation: The phosphate group is introduced through a phosphorylation reaction, often using reagents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and phosphorylation processes, utilizing specialized equipment to handle the highly reactive fluorine and phosphorus reagents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-7,8,8,9,9,10,10,11,11,12,12,13,13,13-tetradecafluorotridec-6-EN-6-YL phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the phosphate group or the fluorinated chain.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-7,8,8,9,9,10,10,11,11,12,12,13,13,13-tetradecafluorotridec-6-EN-6-YL phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential use in biological systems due to its stability and resistance to metabolic degradation.
Medicine: Explored for its potential as a drug candidate or as a component in drug delivery systems.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-Ethyl-7,8,8,9,9,10,10,11,11,12,12,13,13,13-tetradecafluorotridec-6-EN-6-YL phosphate involves its interaction with molecular targets and pathways. The fluorinated chain provides stability and resistance to enzymatic degradation, while the phosphate group can participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluorooctanoic acid (PFOA): A widely studied fluorinated compound with similar stability and resistance to degradation.
Perfluorooctanesulfonic acid (PFOS): Another fluorinated compound with applications in industrial and scientific research.
Fluorinated phosphates: A class of compounds with similar structures and properties, used in various applications.
Uniqueness
3-Ethyl-7,8,8,9,9,10,10,11,11,12,12,13,13,13-tetradecafluorotridec-6-EN-6-YL phosphate is unique due to its specific combination of a fluorinated chain and a phosphate group. This combination provides a balance of stability, reactivity, and versatility, making it valuable in a wide range of applications.
Eigenschaften
CAS-Nummer |
113138-48-0 |
|---|---|
Molekularformel |
C15H15F14O4P-2 |
Molekulargewicht |
556.23 g/mol |
IUPAC-Name |
(3-ethyl-7,8,8,9,9,10,10,11,11,12,12,13,13,13-tetradecafluorotridec-6-en-6-yl) phosphate |
InChI |
InChI=1S/C15H17F14O4P/c1-3-7(4-2)5-6-8(33-34(30,31)32)9(16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)15(27,28)29/h7H,3-6H2,1-2H3,(H2,30,31,32)/p-2 |
InChI-Schlüssel |
KVLUCTZURWZETJ-UHFFFAOYSA-L |
Kanonische SMILES |
CCC(CC)CCC(=C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)OP(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



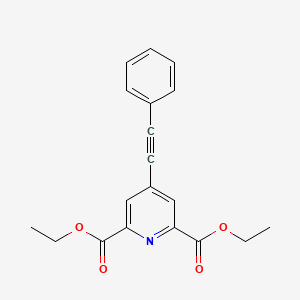
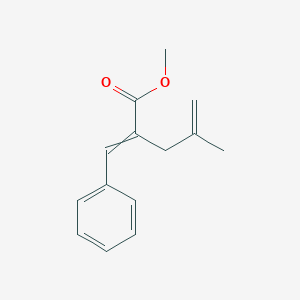

![8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene](/img/structure/B14314551.png)
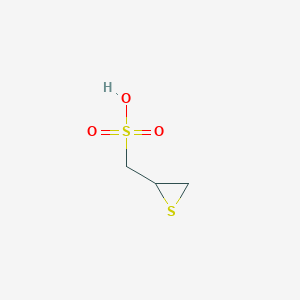


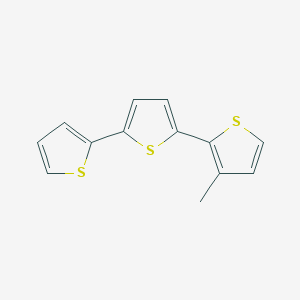
![1-{2-(2,4-Dichlorophenyl)-2-[(triphenylstannyl)oxy]ethyl}-1H-imidazole](/img/structure/B14314580.png)
![2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride](/img/structure/B14314587.png)
![1-Nitro-2-[(2-nitrophenoxy)methyl]benzene](/img/structure/B14314591.png)
